N-(2,4-Dinitrophenyl)proline
Overview
Description
N-(2,4-dinitrophenyl)proline is a proline derivative having a 2,4-dinitrophenyl substituent on nitrogen. It is a C-nitro compound, a member of pyrrolidines and a proline derivative.
Scientific Research Applications
Electrophoretic and Chromatographic Applications
- N-(2,4-Dinitrophenyl)proline has been used in studies involving electrophoresis and thin-layer chromatography for separation and purification of dinitrophenyl dipeptides, demonstrating variations in molar absorbancy and infrared absorption spectra (Loudfoot & Chan, 1967).
- It has also been employed in high-performance liquid chromatographic enantiomer separation, particularly useful for identifying the configuration of α-substituted proline analogues in peptide epimers (Péter et al., 2003).
Immunogenicity and Antibody Interaction
- Research on the immunogenicity of poly-L-proline and its dinitrophenyl derivatives showed their potential for generating specific antibodies, which could be useful in immunology studies (Gurari, Ungar-Waron, & Sela, 1973).
Analytical and Synthetic Chemistry
- This compound has been used in the synthesis of functionalized proline residues and peptides, providing a versatile approach for the synthesis of diverse peptides (Pandey et al., 2013).
- Its derivatives have been applied as reagents in the synthesis and identification of monoclonal antibodies, indicating its role in biochemical research and molecular biology (Yang et al., 2006).
Solvatochromism and Spectroscopy
- Studies involving solvatochromism of dinitrophenyl derivatives of proline have shed light on their properties and potential applications in various spectroscopic methods (Hofmann et al., 2008).
Properties
IUPAC Name |
1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O6/c15-11(16)9-2-1-5-12(9)8-4-3-7(13(17)18)6-10(8)14(19)20/h3-4,6,9H,1-2,5H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZXUWLTGGBNHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70906984 | |
Record name | 1-(2,4-Dinitrophenyl)proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70906984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1655-55-6, 10200-25-6 | |
Record name | L-Proline,4-dinitrophenyl)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89618 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2,4-Dinitrophenyl)proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70906984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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